molecular formula C8H13NO2 B8273233 2-(Piperidin-4-yl)prop-2-enoic acid

2-(Piperidin-4-yl)prop-2-enoic acid

Cat. No. B8273233
M. Wt: 155.19 g/mol
InChI Key: UAOJPKGQLMPQKE-UHFFFAOYSA-N
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Patent
US07528173B2

Procedure details

To a solution of 2-(1-benzyloxycarbonylpiperidin-4-yl)prop-2-enoic acid ethyl ester (0.40 g, 1.4 mmol) in 1 mL of dioxane was added 5 mL of 6 N HCl. The solution was heated to 100° C. for 18 hours. The reaction mixture was evaporated in vacuo to afford 2-(piperidin-4-yl)prop-2-enoic acid (0.25 g, 100%) as a hydrogen chloride salt.
Name
2-(1-benzyloxycarbonylpiperidin-4-yl)prop-2-enoic acid ethyl ester
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[C:5]([CH:7]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9][CH2:8]1)=[CH2:6])C.Cl>O1CCOCC1>[NH:10]1[CH2:11][CH2:12][CH:7]([C:5](=[CH2:6])[C:4]([OH:23])=[O:3])[CH2:8][CH2:9]1

Inputs

Step One
Name
2-(1-benzyloxycarbonylpiperidin-4-yl)prop-2-enoic acid ethyl ester
Quantity
0.4 g
Type
reactant
Smiles
C(C)OC(C(=C)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.